AR antagonist 3 -

AR antagonist 3

Catalog Number: EVT-10992904
CAS Number:
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AR antagonist 3 is a chemical compound classified as an androgen receptor antagonist. It is primarily studied in the context of its potential therapeutic applications in treating conditions such as prostate cancer and other androgen-dependent diseases. By inhibiting the action of androgens, which are male hormones like testosterone, AR antagonist 3 can help to reduce the growth of cancer cells that are stimulated by these hormones.

Source

The compound is synthesized in laboratories and has been the subject of various studies aimed at understanding its efficacy and safety profile. Research articles and clinical trials often serve as primary sources for data on its development and applications.

Classification

AR antagonist 3 falls under the category of non-steroidal antiandrogens. These compounds are designed to bind to androgen receptors without activating them, thus blocking the effects of androgens in tissues sensitive to these hormones.

Synthesis Analysis

Methods

The synthesis of AR antagonist 3 typically involves several organic chemistry techniques, including:

  • Reflux reactions: To facilitate the formation of key intermediates.
  • Chromatography: Used for purification of the final product.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Employed to confirm the structure of synthesized compounds.

Technical Details

The precise synthetic pathway can vary, but it generally includes the following steps:

  1. Formation of intermediates: Starting materials undergo reactions to form intermediate compounds.
  2. Coupling reactions: Key building blocks are coupled together to form the core structure of AR antagonist 3.
  3. Final purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate pure AR antagonist 3.
Molecular Structure Analysis

Structure

AR antagonist 3 has a complex molecular structure characterized by specific functional groups that allow it to interact with androgen receptors effectively. The exact structure can be represented using chemical notation, showing various substituents that contribute to its binding affinity.

Data

  • Molecular formula: Typically represented as CxHyNzOw (exact values depend on specific derivations).
  • Molecular weight: Usually calculated based on the molecular formula.
  • 3D structure visualization: Often generated using software tools like ChemDraw or PyMOL for detailed analysis.
Chemical Reactions Analysis

Reactions

AR antagonist 3 can participate in various chemical reactions, including:

  • Nucleophilic substitutions: Important for modifying functional groups.
  • Redox reactions: May be involved in altering oxidation states during synthesis or degradation processes.

Technical Details

Understanding these reactions is crucial for optimizing synthesis routes and improving yields. Reaction conditions, such as temperature and solvent choice, play significant roles in determining outcomes.

Mechanism of Action

Process

The mechanism through which AR antagonist 3 exerts its effects involves binding to androgen receptors in target tissues. This binding prevents androgens from activating these receptors, leading to:

  • Inhibition of androgen-dependent gene expression.
  • Reduction in cell proliferation in androgen-sensitive tumors.

Data

Studies often utilize cell line assays and animal models to evaluate the potency and efficacy of AR antagonist 3, providing quantitative data on its inhibitory effects on tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Varies depending on solvent; often soluble in organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Stability under various pH levels and temperatures is assessed during formulation studies.
  • Reactivity: Reactivity with other compounds, particularly in biological systems, is crucial for understanding its safety profile.
Applications

Scientific Uses

AR antagonist 3 is primarily researched for:

  • Cancer therapy: Particularly in prostate cancer treatment where androgen signaling plays a critical role.
  • Endocrine research: Understanding hormonal pathways and receptor interactions.
  • Drug development: Serving as a lead compound for creating more potent derivatives with improved pharmacological profiles.
Introduction to Androgen Receptor Antagonism in Prostate Cancer Therapeutics

Androgen Receptor Structure-Function Relationships

The androgen receptor protein comprises three functionally distinct domains: the intrinsically disordered N-terminal domain containing activation function-1, the central DNA-binding domain, and the C-terminal ligand-binding domain housing activation function-2 [10]. The N-terminal domain, encoded by exon 1, contains polymorphic polyglutamine and polyglycine repeats that influence protein conformation and transcriptional activity [10]. The highly conserved DNA-binding domain features two zinc finger motifs that facilitate specific recognition of androgen response elements. Structural analyses reveal that the proximal box within the first zinc finger mediates DNA recognition, while the distal box enables receptor dimerization [10]. The ligand-binding domain, which shares structural homology with other nuclear receptors, consists of twelve α-helices arranged around a hydrophobic ligand-binding pocket. Androgen binding triggers helix 12 repositioning, creating a docking surface for LXXLL motifs in coactivator proteins [10]. Beyond these structural domains, the hinge region contains nuclear localization signals that regulate cytoplasmic-nuclear shuttling. This structural complexity enables sophisticated regulation of androgen receptor function but also creates multiple vulnerability points for therapeutic intervention [5] [10].

Mechanisms of Androgen Receptor Pathway Reactivation in Castration-Resistant Prostate Cancer

Castration-resistant prostate cancer progression typically occurs despite continued androgen deprivation through multiple adaptive mechanisms that reinstate androgen receptor transcriptional activity. Androgen receptor gene amplification occurs in approximately 30% of castration-resistant prostate cancer cases, resulting in receptor overexpression that enables signaling even with diminished ligand availability [2] [5]. Gain-of-function mutations in the ligand-binding domain represent another key mechanism, with mutations such as T878A and W742C permitting promiscuous activation by non-canonical ligands, including progesterone, cortisol, and even first-generation antiandrogens [5] [9]. Intratumoral androgen biosynthesis provides another resistance mechanism, with tumor cells upregulating enzymes such as CYP17A1 to convert adrenal androgens into potent ligands like dihydrotestosterone [5].

The emergence of constitutively active androgen receptor splice variants represents perhaps the most therapeutically challenging resistance mechanism. These variants, including androgen receptor variant 7, lack the ligand-binding domain due to alternative splicing but retain the N-terminal domain and DNA-binding domain [8] [9]. Androgen receptor variant 7 heterodimerizes with full-length androgen receptor or forms homodimers that translocate to the nucleus independent of ligand binding, activating a transcriptional program enriched for cell cycle regulators [8]. Elevated androgen receptor variant 7 expression correlates with resistance to enzalutamide and abiraterone in clinical studies [8]. Additional mechanisms include alterations in coregulator expression, aberrant activation by growth factor signaling pathways, and epigenetic modifications that create permissive chromatin states at androgen receptor target genes [1] [6].

Table 1: Key Mechanisms of Androgen Receptor Pathway Reactivation in Castration-Resistant Prostate Cancer

MechanismMolecular AlterationsFunctional Consequences
Androgen Receptor AmplificationIncreased androgen receptor gene copy numberEnhanced transcriptional sensitivity to low androgen levels
Ligand-Binding Domain MutationsT878A, W742C, H875Y, F877LPromiscuous receptor activation by non-androgenic ligands
Androgen Receptor Splice VariantsAndrogen receptor variant 7, androgen receptor variant 567esLigand-independent constitutive activation
Intratumoral Androgen BiosynthesisUpregulation of CYP17A1, AKR1C3Increased local production of potent androgens
Altered Coregulator ExpressionIncreased NCOA2, decreased NCOR1Enhanced transactivation potential

Transcriptional Reprogramming and Lineage Plasticity

Persistent androgen receptor signaling in castration-resistant prostate cancer drives profound transcriptional reprogramming that promotes therapeutic resistance and disease progression. Epigenetic modifications, including histone methylation and acetylation alterations, facilitate chromatin remodeling at androgen receptor target loci [1]. This reprogramming activates genes associated with cell cycle progression, DNA repair, and metabolic adaptation while suppressing differentiation programs [1] [6]. In approximately 15-20% of treatment-resistant cases, tumors undergo lineage plasticity characterized by diminished androgen receptor signaling and emergence of neuroendocrine features. This treatment-induced neuroendocrine prostate cancer exhibits distinct transcriptional profiles marked by increased expression of neuronal differentiation genes such as ENO2, CHGA, and SYP, along with loss of REST-mediated repression [2] [9]. These tumors typically show low or absent androgen receptor expression and frequently harbor TP53 and RB1 inactivation, representing an aggressive variant with limited therapeutic options [2].

Properties

Product Name

AR antagonist 3

IUPAC Name

1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3

InChI Key

VOOWYFBNDLFQKS-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.